GSK-LSD1 primarily functions as a mechanism-based inactivator. It contains a cyclopropylamine core that forms a stable, covalent carbon-carbon bond with the flavin adenine dinucleotide (FAD) cofactor within the LSD1 active site [1]. This initial adduct can exist in an open aldehyde form or as a 5-membered cyclic hemi-aminal, leading to two key consequences:
The following diagram illustrates this core mechanism and its functional consequences:
This compound covalently binds LSD1, inhibiting demethylase activity and disrupting GFI1B interaction to activate genes.
The table below summarizes key quantitative findings from experimental models.
| Biological System/Assay | Observed Effect of this compound | Experimental Model | Citation |
|---|---|---|---|
| Epidermal Progenitors | 863 genes upregulated; 350 downregulated after 48h. Key differentiation TFs (e.g., OVOL2, GRHL1, KLF4) highly induced. | Mouse epidermal progenitor cells in vitro | [2] |
| Inflammatory Response | Increased H3K4me2 and H3K9me2 levels; inhibited NF-κB signaling; reduced pro-inflammatory cytokines (TNF-α, IL-6, IL-1β). | LPS-induced mastitis mouse model | [4] |
| AML Combination Therapy | Synergistically induced differentiation with GSK3 inhibitor (LY2090314); reduced tumor burden & extended survival in vivo. | Patient-derived xenograft (PDX) mouse model of AML | [5] |
To evaluate this compound's effects, researchers use a range of techniques:
The pathway below summarizes the experimental workflow for characterizing this compound:
Workflow for characterizing this compound effects across transcriptomic, epigenetic, and phenotypic levels.
This compound represents a first-generation "dual" inhibitor. Newer, precision inhibitors like TAK-418 have been developed that form a different adduct (N-formyl-FAD) via a Grob fragmentation. This compact adduct inhibits demethylase activity but is small enough to spare the GFI1B interaction, thereby avoiding the hematological toxicities associated with this compound [1].
The table below summarizes the fundamental technical data for GSK-LSD1.
| Property | Description |
|---|---|
| IUPAC Name | N-[(1R,2S)-2-phenylcyclopropyl]-4-piperidinamine [1] |
| Molecular Formula | C₁₄H₂₀N₂ (freebase) [1] [2] |
| Molecular Weight | 216.32 g/mol (freebase); 289.24 g/mol (dihydrochloride salt) [1] [3] |
| Target | Lysine Specific Demethylase 1 (LSD1/KDM1A) [1] |
| IC₅₀ (LSD1) | 16 nM [1] [3] |
| Mechanism | Irreversible, mechanism-based inactivation [1] |
| Selectivity | >1,000-fold selective over related FAD enzymes (LSD2, MAO-A, MAO-B) [1] [3] |
Here are the methodologies for key experiments using this compound, as cited in the search results.
This is a standard method to determine the anti-proliferative effects of this compound on cancer cell lines [4].
This protocol demonstrates the assessment of this compound in a disease model beyond oncology [5].
This compound exerts its effects by inhibiting LSD1, which plays a key role in gene regulation by removing mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2), marks typically associated with active gene transcription [4] [6]. Inhibition leads to a localized accumulation of H3K4 methylation, promoting the expression of specific genes.
In cancers like AML and squamous cell carcinoma, LSD1 helps maintain cells in a poorly differentiated, progenitor state. This compound inhibition blocks this function, leading to epigenetic reprogramming and differentiation [4] [6] [7]. The following diagram illustrates this pathway in an epidermal model, which shares similarities with hematopoietic differentiation.
Mechanism of this compound inducing cellular differentiation in cancer models.
This compound can modulate the NF-κB signaling pathway to suppress the production of pro-inflammatory cytokines, a mechanism explored in conditions like severe COVID-19 and mastitis [8] [9].
This compound inhibits the PKCα-LSD1-NF-κB pathway to suppress cytokine release.
The primary research focus for this compound has been in oncology, with emerging applications in immunology and other diseases.
| Research Area | Key Findings / Model System | Observed Effect / Outcome |
|---|---|---|
| Oncology | ||
| Acute Myeloid Leukemia (AML) [4] | Cell lines (MOLM-13, etc.) & primary patient samples | Cytostatic growth inhibition; induced differentiation; synergy with ATRA. |
| Squamous Cell Carcinoma [6] | Epidermal progenitor cells & cancer models | Repressed cancer invasion; promoted differentiation. |
| Combination Therapy (AML) [7] | Mouse & cell models | Synergy with GSK3 inhibitor; enhanced differentiation & survival. |
| Immunology & Inflammation | ||
| COVID-19 Cytokine Storm [8] | PBMCs from severe patients | Attenuated IL-1β, IL-6, MCP-1, IFN-γ, TNF-α. |
| Mastitis [9] | LPS-induced mouse model | Reduced TNF-α, IL-6, IL-1β; alleviated inflammation. |
| Other Diseases | ||
| Cardiac Fibrosis [5] | Mouse MI & pig congenital disease models | Prevented fibrosis; improved ventricular function. |
The table below summarizes the core biochemical and in vitro characteristics of GSK-LSD1.
| Property | Description |
|---|---|
| Target | LSD1/KDM1A (Histone Demethylase) [1] [2] |
| Mechanism of Action | Irreversible, mechanism-based inhibitor [1] [2] |
| IC₅₀ (Cell-Free Assay) | 16 nM [1] [2] |
| Selectivity | > 1000-fold selective over related FAD enzymes (LSD2, MAO-A, MAO-B) [1] [2] |
| Primary Cellular Effect | Increases histone H3 lysine 4 mono/di-methylation (H3K4me1/2) [3] |
| In vitro Antiproliferative Activity | Inhibits cancer cell line growth (average EC₅₀ < 5 nM) [1] [2] |
This compound is an irreversible inhibitor that forms a covalent adduct with the FAD cofactor within the catalytic site of LSD1, permanently inactivating the enzyme [4]. This inhibition leads to an accumulation of methylated histone marks (H3K4me1/2), which promotes a more open chromatin state and can activate transcription of genes involved in cellular differentiation [4] [3].
Beyond its role in histone demethylation, LSD1 also regulates non-histone proteins. A key mechanism involves the modulation of the NF-κB signaling pathway. Research indicates that this compound can suppress the expression of pro-inflammatory cytokines by disrupting the stability of NF-κB p65 [5].
This compound inhibits LSD1, blocking histone demethylation and NF-κB-mediated cytokine production [4] [5].
This compound has been utilized in various preclinical disease models, revealing its potential as a therapeutic agent and research tool.
The compound's effects on cell growth are typically measured using ATP-based viability assays like CellTiter-Glo [6] [3].
In AML models, this compound induces differentiation, an effect that can be synergistically enhanced with All-Trans Retinoic Acid (ATRA) [6]. This is often measured by flow cytometry.
This compound can suppress cytokine release in immune cells, as shown in models of SARS-CoV-2-triggered cytokine release syndrome [5].
This compound is a critical tool for probing LSD1 biology. Its high potency and selectivity have enabled researchers to validate LSD1 as a target in cancers like AML and glioblastoma, uncover its non-canonical role in NF-κB signaling, and explore rational combination therapies, particularly with ATRA.
Future work will focus on translating these findings into clinical applications and further elucidating the demethylase-independent functions of LSD1.
The table below summarizes the core chemical and physical data for GSK-LSD1 and its common salt form.
| Property | This compound (Free Base) | This compound Dihydrochloride |
|---|---|---|
| Chemical Name | rel-N-[(1R,2S)-2-phenylcyclopropyl]-4-piperidinamine [1] [2] | rel-N-[(1R,2S)-2-phenylcyclopropyl]-4-piperidinamine dihydrochloride [2] |
| Catalog/Alternate Names | This compound, this compound (trans-racemic) [3] | GSK LSD 1 dihydrochloride, this compound di-HCl [3] [2] |
| CAS Number | 1431368-48-7 [4] [1] | 2102933-95-7 [2] |
| Molecular Formula | C₁₄H₂₀N₂ [4] [3] | C₁₄H₂₀N₂.2HCl [2] |
| Molecular Weight | 216.32 g/mol [4] | 289.24 g/mol (for the di-HCl salt) [2] |
| Purity | - | ≥98% (HPLC) [1] [2] |
| Physical Form | - | White to beige powder [1] |
| Solubility | - | Soluble to 100 mM in water and to 100 mM in DMSO [2]; 20 mg/mL in water (clear) [1] |
| Storage | - | Store at +2°C to +8°C [1] [2] |
This compound is recognized as a potent, selective, and irreversible mechanism-based inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) [3] [5].
| Activity & Selectivity Parameter | Value | Context / Assay |
|---|---|---|
| Potency (IC₅₀) | 16 nM [3] [2] | Inhibition of LSD1 demethylase activity. |
| Selectivity | >1000-fold [3] [2] | Selective over closely related FAD-dependent enzymes like LSD2, MAO-A, and MAO-B. |
| Cellular Potency (EC₅₀) | < 5 nM [3] | Average EC₅₀ for inducing gene expression changes and inhibiting cancer cell line growth. |
| In Vivo Efficacy (Metabolic Studies) | 500 μg/kg [6] | Daily intraperitoneal injection dose in mouse models of obesity. |
This compound is utilized across diverse research areas, from oncology to metabolic disease. The following section details specific experimental contexts and protocols cited in the literature.
A prominent 2025 Nature study detailed a synergistic drug combination for AML differentiation therapy [5].
This combination rewires transcriptional programs, co-opting the WNT pathway to promote differentiation instead of self-renewal. The following diagram illustrates the core mechanistic workflow.
A 2022 study in Diabetes explored the role of systemic LSD1 inhibition in obesity and related metabolic complications [6].
db/db mice and diet-induced obese C57BL/6J mice.The research highlights this compound's potential in two primary therapeutic areas:
It is critical to emphasize that This compound is strictly for research use and is not for sale to patients. This is explicitly stated by all suppliers and research consortia [4] [3] [2].
LSD1 (Lysine-Specific Demethylase 1), also known as KDM1A, represents a pivotal enzyme in the epigenetic regulatory landscape that was first identified in 2004 as the initial histone demethylase discovered. This flavin adenine dinucleotide (FAD)-dependent amine oxidase specifically catalyzes the removal of methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/me2) through an oxidation reaction that requires FAD as an essential cofactor. The enzymatic mechanism involves the stepwise conversion of methylated lysine to an iminium cation via abstraction of a hydride anion by the oxidized FAD prosthetic group, followed by hydrolysis to yield formaldehyde and the demethylated lysine residue. The reduced FAD produced in this initial step is subsequently reoxidized by molecular oxygen, generating hydrogen peroxide as a reaction byproduct. [1]
The significance of LSD1 as a therapeutic target stems from its frequent overexpression in diverse human malignancies, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), prostate cancer, breast cancer, and neuroblastoma. LSD1 functions as more than just a demethylase; it serves as a structural scaffolding protein within multi-protein chromatin-modifying complexes such as the CoREST repressor complex and nucleosome remodeling and deacetylase (NuRD) complex. These complexes regulate gene expression programs controlling fundamental cellular processes including cell differentiation, proliferation, epithelial-mesenchymal transition, and stem cell biology. The dual functionality of LSD1—both enzymatic and structural—underscores the therapeutic potential of its inhibition, particularly through highly specific chemical probes like GSK-LSD1. [2] [1]
LSD1 possesses a multi-domain architecture characterized by several structurally and functionally distinct regions. The N-terminal region contains a SWIRM domain that facilitates protein-protein interactions rather than DNA binding, which is unusual for SWIRM domain proteins. The catalytic core consists of an amine oxidase (AO) domain that shares significant structural homology with other FAD-dependent oxidases. A key structural feature unique to LSD1 is the Tower domain, a coiled-coil hairpin that protrudes from the AO domain and serves as a critical binding interface for partner proteins. This Tower domain enables LSD1 to integrate into larger chromatin-modifying complexes that regulate its enzymatic activity and substrate specificity. [1]
The functional assembly of LSD1 within protein complexes is essential for its biological activity. LSD1 cannot demethylate nucleosomes in isolation and requires association with scaffolding proteins such as RCOR1 (CoREST) or MTA2 within their respective complexes. The RCOR1 protein interacts with LSD1 through its inter-SANT linker sequence and SANT2 domain, which binds to the Tower domain and AO-substrate-binding lobe of LSD1. This interaction is indispensable for the demethylase activity of LSD1, likely through facilitating nucleosomal DNA binding. Additional complex components include histone deacetylases HDAC1 and HDAC2, which remove inhibitory acetyl groups from histones, thereby creating a more favorable substrate for LSD1-mediated demethylation. [1]
The catalytic cycle of LSD1 begins with nucleophilic attack on the carbon adjacent to the nitrogen in the methylated lysine residue. The FAD cofactor sits in the deepest part of the substrate-binding pocket, positioned through interaction with lysine 661. The large substrate-binding pocket of LSD1 allows recognition of several residues surrounding the target lysine, necessitating histone H3 tail peptides of at least 16 amino acids for high demethylation efficiency. The AO domain rim is lined with negatively charged residues that facilitate electrostatic interactions with positively charged histone tails. [1]
Table 1: Key Structural Domains of LSD1 and Their Functions [1]
| Domain | Structural Features | Functional Role | Binding Partners |
|---|---|---|---|
| SWIRM Domain | Compact α-helical bundle | Protein-protein interactions, structural integrity | Androgen receptor, other nuclear receptors |
| Amino Oxidase Domain | FAD-binding site, substrate-binding lobe | Catalytic demethylation activity | FAD cofactor, substrate peptides |
| Tower Domain | Coiled-coil hairpin protrusion | Protein-complex assembly, allosteric regulation | RCOR1 (CoREST), MTA2 (NuRD complex) |
The enzymatic reaction proceeds through a redox mechanism wherein FAD serves as an electron acceptor during the demethylation process. The methylated lysine ε-amine group undergoes oxidation, resulting in the formation of an imine intermediate that subsequently hydrolyzes to release formaldehyde and the demethylated lysine. Throughout this process, FAD cycles between its oxidized (FAD) and reduced (FADH2) states, with molecular oxygen serving as the terminal electron acceptor that regenerates oxidized FAD while producing hydrogen peroxide. This requirement for molecular oxygen distinguishes LSD1 from Jumonji family demethylases, which utilize α-ketoglutarate and iron as cofactors instead. [1]
This compound (trans-racemic) is an irreversible, mechanism-based inhibitor developed by GlaxoSmithKline as part of the Structural Genomics Consortium (SGC) epigenetics initiative. The compound has a molecular weight of 216.3 g/mol (289.2 g/mol as dihydrochloride salt) and follows the molecular formula C₁₄H₂₀N₂. Its chemical name is N-(2-phenyl-cyclopropyl)-piperidin-4-amine, and it features a cyclopropylamine moiety that is characteristic of irreversible LSD1 inhibitors. The molecule contains two chiral centers and three rotatable bonds, with a calculated partition coefficient (MollogP) of 2.639 and polar surface area of 23.66 Ų. These physicochemical parameters indicate moderate lipophilicity and good membrane permeability, supporting cellular activity. [3]
The compound demonstrates exceptional potency against LSD1, with a reported IC₅₀ value of 16 nM in enzymatic assays. Importantly, this compound exhibits remarkable selectivity, showing >1000-fold selectivity over closely related FAD-utilizing enzymes including LSD2, MAO-A, and MAO-B. This high selectivity profile is particularly significant given that LSD1 shares approximately 70% sequence similarity with monoamine oxidases MAO-A and MAO-B, highlighting the optimized specificity of this compound for its intended target. Additional selectivity screening against 55 human recombinant receptors, ion channels, and transporters revealed minimal off-target activity, with only modest inhibition observed at 5-HT1A (49% inhibition at 10 µM), 5-HT transporter (74% inhibition), and dopamine transporter (39% inhibition). [3] [4]
In cellular contexts, this compound demonstrates potent bioactivity at low nanomolar concentrations. The compound induces characteristic gene expression changes in cancer cell lines with an average EC₅₀ of less than 5 nM and inhibits cancer cell proliferation with similar potency (average EC₅₀ < 5 nM). These cellular effects correlate with expected epigenetic changes, particularly increased global H3K4me1 and H3K4me2 levels resulting from effective LSD1 inhibition. The compound's cellular activity further confirms its ability to engage the intended target in complex biological environments and produce functional consequences consistent with LSD1 inhibition. [3]
Table 2: Biochemical and Cellular Profiling Data for this compound [3]
| Parameter | Value | Experimental Context |
|---|---|---|
| IC₅₀ against LSD1 | 16 nM | Enzymatic assay |
| Selectivity over MAO-A/B | >1000-fold | Comparative enzymatic assays |
| Cellular EC₅₀ (gene expression) | <5 nM | Cancer cell lines |
| Cellular EC₅₀ (proliferation) | <5 nM | Cancer cell lines |
| 5-HT1A inhibition | 49% at 10 µM | Selectivity screening (ExpresSProfile) |
| 5-HT transporter inhibition | 74% at 10 µM | Selectivity screening (ExpresSProfile) |
This compound functions as an irreversible, mechanism-based inhibitor that exploits the native catalytic mechanism of LSD1. The compound contains a cyclopropylamine moiety that undergoes bioactivation within the enzyme's active site, leading to covalent modification of the essential FAD cofactor. The inhibition mechanism involves initial single electron reduction followed by homolytic cleavage of the cyclopropyl ring, resulting in the formation of distinct covalent adducts between the inhibitor and the FAD prosthetic group. This covalent modification permanently inactivates the enzyme by blocking the substrate-binding pocket and preventing the redox cycling essential for the demethylation reaction. [5] [6]
The covalent adduct formation has been structurally characterized through high-resolution co-crystal structures of related inhibitors complexed with LSD1. These structures reveal that the phenyl ring of the FAD-adduct forms weak van der Waals interactions with residues T335 and T810, but does not engage in extensive interactions with nearby hydrophobic residues (Y761, V333, H564). This structural observation suggests that strategic incorporation of hydrophobic substitutions onto the phenyl ring could enhance inhibitor potency by enabling additional favorable interactions with these hydrophobic residues. The structural insights from these complexes provide valuable guidance for ongoing medicinal chemistry efforts aimed at developing improved LSD1 inhibitors. [6]
The high selectivity of this compound for LSD1 over related FAD-dependent oxidases arises from specific interactions with unique structural features of the LSD1 active site. Although LSD1 shares significant sequence and structural homology with monoamine oxidases (MAO-A and MAO-B), key differences in their active site architectures enable selective inhibition. The Tower domain of LSD1, which is absent in other amine oxidases, creates distinct binding pockets that can be exploited for selective inhibitor design. Additionally, variations in the substrate channels and FAD-binding environments between these enzymes contribute to the observed selectivity profile. [1] [3]
The development of reversible LSD1 inhibitors represents an alternative approach to targeting this enzyme. Recent research has identified compound 14, a selective reversible inhibitor with an IC₅₀ of 0.18 µM against LSD1 and minimal activity against MAO-A and MAO-B (IC₅₀ >1 µM for both). This inhibitor increases H3K4me1/2 levels in cells and demonstrates anti-proliferative effects against liver cancer cell lines, with IC₅₀ values ranging from 0.93-4.37 µM. The existence of both irreversible and reversible inhibition modalities provides complementary chemical tools for probing LSD1 biology and therapeutic potential. [4]
Figure 1: Molecular Mechanism of this compound Inhibition - The diagram illustrates the irreversible inhibition of LSD1 by this compound, which forms a covalent adduct with the FAD cofactor, blocking the enzyme's ability to demethylate H3K4me2 substrates.
The therapeutic potential of LSD1 inhibition is being explored through multiple clinical candidates across various cancer types. The irreversible inhibitor class is dominated by tranylcypromine (TCP) analogs, while reversible inhibitors represent an emerging approach. Tranylcypromine (TCP) itself, originally developed as an MAO inhibitor for depression, was identified as a weak irreversible LSD1 inhibitor (Kᵢ = 243 μM) and has been repurposed for investigation in hematologic malignancies. Current clinical trials are evaluating TCP in combination with all-trans retinoic acid (ATRA) for acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). [5] [6]
Several second-generation inhibitors have advanced to clinical development with optimized potency and pharmaceutical properties. These include ORY-1001, GSK-2879552, IMG-7289, INCB059872, and CC-90011. The clinical experience with these agents has revealed important insights into the therapeutic potential and challenges of LSD1 inhibition. Notably, development of GSK-2879552 for both AML and relapsed/refractory SCLC was terminated due to insufficient efficacy and potential risk in these refractory populations. This highlights the need for patient stratification strategies and combination approaches to maximize therapeutic benefit. [5] [6]
Table 3: LSD1 Inhibitors in Clinical Development [5] [6]
| Compound | Phase | Clinical Trial Identifier | Diseases | Status | Key Features |
|---|---|---|---|---|---|
| Tranylcypromine (TCP) | Phase I/II | NCT02261779, NCT02273102, NCT02717884 | AML, MDS | Active, not recruiting/Recruiting | Repurposed MAOI, combined with ATRA |
| GSK-2879552 | Phase I/II | NCT02034123, NCT02177812, NCT02929498 | SCLC, AML, MDS | Terminated | Irreversible inhibitor, monotherapy trials halted |
| ORY-1001 | Phase I/II | NCT02913443 | AML, SCLC | Completed/Unknown | Potent irreversible inhibitor |
| IMG-7289 | Phase II | NCT03136185, NCT04081220, NCT02842827 | Myelofibrosis, Essential thrombocythemia, AML/MDS | Recruiting/Not yet recruiting/Completed | Irreversible inhibitor for myeloid malignancies |
| INCB059872 | Phase I/II | NCT02712905, NCT03514407, NCT02959437 | Solid tumors, hematologic malignancies, Ewing sarcoma | Recruiting/Active, not recruiting | Irreversible inhibitor, broad investigation |
| CC-90011 | Phase I/II | NCT02875223, NCT03850067 | Solid tumors, non-Hodgkin's lymphomas, SCLC | Recruiting | Reversible inhibitor |
The therapeutic applications of LSD1 inhibitors extend beyond oncology in some cases. ORY-2001 (vafidemstat), a dual LSD1/MAO-B inhibitor, is being evaluated in clinical trials for multiple sclerosis (Phase I) and mild to moderate Alzheimer's disease (Phase IIa). This expansion into neurological disorders reflects the emerging understanding of LSD1's role in neuronal differentiation and central nervous system function, potentially opening new therapeutic avenues for these challenging conditions. [5] [6]
Multiple screening platforms and binding affinity assays have been developed for evaluating LSD1 inhibitors. Fluorescence-based methods offer the advantage of distinguishing reversible and irreversible inhibition mechanisms, while interaction detection methods can identify novel scaffold inhibitors targeting the scaffolding functions of LSD1. The standard enzymatic assay measures the demethylation activity of LSD1 toward peptide substrates corresponding to histone H3 residues 1-21, with detection of hydrogen peroxide production using Amplex Red or similar probes. For irreversible inhibitors like this compound, pre-incubation time with the enzyme is critical as it affects the degree of inhibition observed. [2]
The selectivity profiling against related FAD-dependent enzymes is essential for characterizing LSD1 inhibitors. Standard protocols include parallel assays against MAO-A, MAO-B, and LSD2 using established substrates and detection methods. For MAO enzymes, kynuramine can serve as a substrate with detection of 4-hydroxyquinoline formation, while for LSD2, similar histone-derived peptide substrates are employed. Determination of IC₅₀ values should be performed under initial rate conditions with careful attention to enzyme concentration, particularly for irreversible inhibitors where enzyme-inhibitor stoichiometry affects results. Dialysis experiments can distinguish reversible from irreversible inhibitors by assessing recovery of enzyme activity after removing unbound inhibitor. [3] [4]
Cellular target engagement for LSD1 inhibitors is typically assessed by measuring increases in H3K4me1 and H3K4me2 levels via western blotting or immunofluorescence. Protocol details include treating cells (e.g., HepG2, MCF7, or HL-60 cells) with varying concentrations of inhibitor for 24-72 hours, followed by cell lysis and standard western blotting procedures using validated antibodies against H3K4me1 and H3K4me2. Total H3 should be measured as a loading control. For quantitative assessments, ELISA-based formats or high-content imaging can provide more precise IC₅₀ values for cellular target engagement. [4]
Functional antiproliferative assays employ standard cell viability measurements such as CCK-8 assays, MTT assays, or ATP-based luminescence assays. Protocol specifics include seeding appropriate cancer cell lines at optimized densities (e.g., 3,000-5,000 cells/well in 96-well plates), treating with serial dilutions of inhibitors for 72-120 hours, then adding viability reagent and measuring signal according to manufacturer instructions. Calculation of IC₅₀ values should be performed using nonlinear regression analysis of dose-response curves. For colony formation assays, cells are treated for 7-14 days, followed by fixation, staining with crystal violet, and counting of colonies. Additional mechanistic studies might include flow cytometric analysis of cell cycle distribution and apoptosis assays using Annexin V/propidium iodide staining. [4]
Figure 2: Experimental Workflow for LSD1 Inhibitor Characterization - The diagram outlines key methodological approaches for comprehensive evaluation of LSD1 inhibitors, spanning biochemical, cellular, functional, and mechanistic analyses.
The strategic inhibition of LSD1 represents a promising epigenetic therapy approach for cancer treatment, particularly for malignancies dependent on LSD1-mediated transcriptional programs. The most advanced clinical applications have emerged in acute myeloid leukemia (AML) and small cell lung cancer (SCLC), where LSD1 inhibition can trigger differentiation programs and alter key survival pathways. In non-APL AML, LSD1 inhibitors like tranylcypromine can unlock therapeutic responses to all-trans retinoic acid (ATRA) by increasing H3K4me2 and expression of myeloid-differentiation-associated genes. This combination approach represents a promising strategy for overcoming differentiation blockade in AML. [5] [6]
Beyond its catalytic activity, LSD1 functions as a scaffolding protein within multi-protein complexes, and emerging evidence suggests that some of its oncogenic functions may be demethylase-independent. This insight has stimulated interest in developing inhibitors that disrupt specific protein-protein interactions involving LSD1, particularly its interactions with chromatin-remodeling complexes. Such approaches could provide complementary mechanisms to catalytic inhibition and potentially overcome limitations of current agents. The ongoing refinement of LSD1 inhibitors continues to be guided by structural insights into the enzyme's active site and interacting domains, promising next-generation therapeutics with improved efficacy and selectivity profiles. [2] [1]
The table below summarizes the key biochemical and cellular properties of GSK-LSD1.
| Property | Description |
|---|---|
| Target | Lysine-specific demethylase 1 (LSD1/KDM1A) [1] |
| Inhibition Type | Irreversible [2] [1] [3] |
| Potency (IC₅₀) | 16 nM (cell-free assay) [1] |
| Selectivity | >1000-fold selective over related FAD-dependent enzymes (LSD2, MAO-A, MAO-B) [4] [1] |
| Primary Effect | Increases cellular H3K4me1/2 levels [2] [1] |
Preclinical studies across diverse cancer types have validated the biological impact of this compound, as summarized below.
| Cancer Type | Experimental Model | Key Findings & Effects |
|---|---|---|
| Acute Myeloid Leukemia (AML) | Cell lines (e.g., THP-1), primary cells, mouse xenograft [5] | Induces differentiation; synergizes with GSK3 inhibition; reduces tumor burden & extends survival [5]. |
| Oral Squamous Cell Carcinoma (OSCC) | Cell lines (HSC-3), orthotopic mouse model, patient-derived xenografts (PDX) [6] | Inhibits tumor growth & metastasis; downregulates EMT markers (CTGF, MMP13); upregulates E-cadherin [6]. |
| Cutaneous Squamous Cell Carcinoma (cSCC) | Epidermal progenitors [2] | Unleashes epidermal differentiation program; represses invasion [2]. |
| Lung Adenocarcinoma (LUAD) | Cell lines (e.g., A549), transgenic mouse models [7] | Reduces cell growth & invasion; inhibits tumor formation & progression independent of driver mutations (EGFR/KRAS) [7]. |
For researchers aiming to replicate or adapt key experiments, here are the methodologies cited in the literature.
This protocol is used to determine the anti-proliferative effects (IC₅₀) of this compound.
This protocol assesses the anti-tumor effect of this compound in live animal models.
This method confirms target engagement and changes in epigenetic markers and downstream effectors.
This compound exerts its effects primarily by inhibiting LSD1's demethylase activity, leading to a cascade of transcriptional and cellular changes. The diagram below illustrates the key mechanistic pathways.
Mechanism of this compound action: inhibiting LSD1 increases H3K4me2, activating transcription factors that promote differentiation and suppress tumorigenesis.
While this compound itself may not have advanced to late-stage clinical trials, it has been instrumental in validating LSD1 as a target. Its use has informed the development of other clinical-stage LSD1 inhibitors, such as bomedemstat (IMG-7289) and iadademstat (ORY-1001) [3]. Current research focuses on:
The table below outlines the core biochemical and cellular characteristics of GSK-LSD1 for your experimental design.
| Parameter | Description | Value / Characterization | Key Findings from Literature |
|---|---|---|---|
| Basic Properties | Molecular Weight | 216.2 g/mol (free base) [1] | Irreversible, mechanism-based inhibitor [1]. |
| IUPAC Name | N-(2-phenyl-cyclopropyl)-piperidin-4-amine [1] | ||
| Target | Lysine-specific demethylase 1 (LSD1/KDM1A) | ||
| In Vitro Activity | Biochemical IC₅₀ | 16 nM [1] | >1000-fold selective over related FAD enzymes (LSD2, MAO-A, MAO-B) [1]. |
| Cellular EC₅₀ (Viability) | Average < 5 nM across cancer cell lines [1] | Induces cell differentiation and inhibits growth in AML, Merkel cell carcinoma, and other models [2] [3]. | |
| Cellular EC₅₀ (Gene Expression) | Average < 5 nM [1] | ||
| Solubility & Handling | Storage | Solid compound should be stored stably at room temperature [1]. | Typically dissolved in DMSO for in vitro studies to create a stock solution. |
The following methodologies are reconstructed from experimental details reported in peer-reviewed publications utilizing this compound.
This protocol is used to determine the sensitivity of cell lines to this compound.
A primary effect of LSD1 inhibition is the induction of differentiation in hematopoietic malignancies.
These protocols confirm on-target engagement and downstream consequences of LSD1 inhibition.
The following diagram illustrates the logical workflow and key readouts for the core protocols described above.
This compound is a potent, selective, and irreversible inhibitor of the epigenetic target Lysine-Specific Demethylase 1 (LSD1/KDM1A). The table below outlines its core biochemical properties [1] [2].
| Property | Description |
|---|---|
| Primary Target | LSD1 (KDM1A) |
| Mechanism | Irreversible, mechanism-based inactivation |
| Target IC₅₀ | 16 nM (cell-free assay) |
| Selectivity | > 1,000-fold selective over related FAD enzymes (LSD2, MAO-A, MAO-B) |
| Molecular Formula | C₁₄H₂₂Cl₂N₂ (for 2HCl salt) |
| CAS No. | 2102933-95-7 |
The following table summarizes key experimental data from cellular proliferation assays conducted with this compound across various cancer cell lines [3] [2].
| Cell Line | Cancer Type | Assay Type | Concentration | Incubation Time | Key Findings | PMID |
|---|---|---|---|---|---|---|
| Panel of 20 AML lines | Acute Myeloid Leukemia | 10-day proliferation (CellTiter-Glo) | Average EC₅₀ = 137 nM | 10 days | Average max. inhibition of 62%; cytostatic effect | [3] |
| Various Cancer Lines | Broad | Gene expression & growth inhibition | Average EC₅₀ < 5 nM | Not Specified | Induces gene expression changes and inhibits growth | [1] [2] |
| THP-1 | Acute Monocytic Leukemia | Differentiation (Flow Cytometry for CD86) | 4 µM | 3 days | Increased CD86 expression, indicating differentiation | [2] |
This protocol is adapted from methods used to generate the data in the table above [3].
This compound inhibits LSD1, which plays a critical role in maintaining cancer cells in a less differentiated, proliferative state. The diagram below illustrates how its inhibition leads to anti-proliferative effects and can be leveraged in combination therapy.
As shown, inhibiting LSD1 with this compound prevents the demethylation of active histone marks (H3K4me2), leading to the re-expression of genes that drive cellular differentiation and halt proliferation [3] [4].
Research highlights two particularly effective combination strategies:
Sepsis represents a life-threatening medical emergency characterized by a dysregulated host response to infection, leading to systemic inflammation, organ dysfunction, and potentially death. The global burden of sepsis is tremendous, with an estimated 48.9 million incident cases and 11.0 million deaths annually, representing nearly 20% of all deaths worldwide [1]. Despite advances in critical care medicine, sepsis treatment remains challenging due to the complex pathophysiology involving uncontrolled immune activation, cytokine storm, and subsequent immunosuppression. The PKCα-LSD1-NF-κB signaling cascade has been identified as a crucial epigenetic regulator of the inflammatory response in sepsis, making it an attractive therapeutic target for pharmacological intervention [2].
This compound (also known as this compound) is a potent and selective inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A), an epigenetic enzyme that regulates gene expression through removal of methyl groups from histone H3 lysine 4 (H3K4) and lysine 9 (H3K9). Research has demonstrated that LSD1 inhibition with this compound disrupts the stabilization of nuclear NF-κB p65 and subsequent transcription of pro-inflammatory cytokines, effectively attenuating the cytokine release syndrome (CRS) associated with severe sepsis and COVID-19 [3]. These application notes provide detailed protocols for implementing this compound in sepsis model systems, enabling researchers to evaluate its therapeutic potential through standardized methodologies.
The PKCα-LSD1-NF-κB signaling cascade represents a crucial epigenetic mechanism controlling the inflammatory response in sepsis. Under pathological conditions, phosphorylated LSD1 (at S112) maintains nuclear NF-κB p65 stability through demethylation, preventing its degradation and promoting continuous expression of pro-inflammatory genes [3]. This pathway is initiated when pathogen-associated molecular patterns (PAMPs), such as bacterial lipopolysaccharide (LPS), activate Toll-like receptors, triggering intracellular signaling events that lead to PKCα activation. Active PKCα then phosphorylates LSD1, enhancing its demethylase activity and facilitating NF-κB p65 stabilization through demethylation [2].
This compound exerts its therapeutic effects by directly inhibiting LSD1 demethylase activity, thereby disrupting this inflammatory signaling cascade. By preventing LSD1-mediated demethylation of NF-κB p65, this compound promotes methylation of p65, which targets it for proteasomal degradation [3]. This molecular mechanism reduces nuclear p65 levels and subsequent transcription of pro-inflammatory cytokines, effectively attenuating the cytokine storm that characterizes severe sepsis. The following diagram illustrates this key signaling pathway and the point of this compound intervention:
Figure 1: PKCα-LSD1-NF-κB Signaling Cascade and this compound Inhibition Point. This compound directly inhibits phospho-LSD1, preventing NF-κB stabilization and subsequent inflammatory cytokine production.
Protocol Objective: To isolate PBMCs from human blood and evaluate this compound efficacy in suppressing pro-inflammatory cytokine production in response to LPS stimulation.
PBMC Isolation Procedure:
LPS Stimulation and this compound Treatment:
Endpoint Analysis:
Protocol Objective: To evaluate this compound effects on inflammatory pathway activation in a more physiologically relevant whole blood system.
Table 1: In Vitro Models for Evaluating this compound in Sepsis
| Model System | Stimulus | This compound Concentration | Key Readouts | Incubation Time |
|---|---|---|---|---|
| PBMCs from healthy donors | LPS (100 ng/mL) | 0.1-5 μM | IL-6, IL-1β, TNF-α secretion; NF-κB activation | 6-24 h |
| PBMCs from sepsis patients | None (constitutive activation) | 0.5-5 μM | Phospho-LSD1, nuclear p65, cell viability | 24-48 h |
| Whole blood ex vivo | LPS (10 μg/mL) | 0.5-5 μM | Pathway activity scores, cytokine profiling | 4 h |
| LPS tolerance model (primed PBMCs) | Two-step LPS stimulation | 1-5 μM | Pro-inflammatory vs. anti-inflammatory cytokine balance | 6 h + 15 h priming |
Protocol Objective: To evaluate the efficacy of this compound in improving survival and attenuating systemic inflammation in murine endotoxemia models.
Animal Model Considerations:
LPS-Induced Endotoxemia Protocol:
Sample Collection and Analysis:
Protocol Objective: To provide a framework for evaluating this compound effects in controlled human endotoxemia studies, bridging preclinical and clinical research.
Study Design Considerations:
Experimental Procedures:
Table 2: In Vivo Models for this compound Evaluation in Sepsis
| Model Type | Induction Method | This compound Dosing | Primary Endpoints | Secondary Endpoints |
|---|---|---|---|---|
| Murine endotoxemia | LPS (10 mg/kg, i.p.) | 5-10 mg/kg (i.p.) at 1h post-LPS | Survival at 7 days | Plasma cytokines, tissue inflammation |
| Cecal ligation and puncture (CLP) | Surgical procedure | 10 mg/kg at 1, 24, 48h post-CLP | Bacterial load in blood & peritoneum | Organ function, histopathology |
| Human endotoxemia | LPS (2 ng/kg, i.v.) | Based on Phase I safety data | NF-κB pathway activity in blood | Cytokine levels, clinical symptoms |
| Patient-derived xenograft | Human AML cells in immunodeficient mice | 5 mg/kg daily for 14 days | Leukaemia differentiation, tumour burden | Survival, stem cell markers |
Protocol Objective: To quantitatively measure activity of clinically relevant signal transduction pathways (STPs) in blood samples from sepsis models and patients treated with this compound.
RNA Extraction and Quality Control:
Pathway Activity Score Calculation:
Data Interpretation Guidelines:
Table 3: Quantitative Assessment of this compound Effects on Inflammatory Parameters
| Parameter | Experimental System | Baseline/Control | This compound Treatment | Change |
|---|---|---|---|---|
| LSD1 phosphorylation ratio | Severe COVID-19 PBMCs | Increased vs. normal | Significant reduction | ↓ 60-70% |
| Nuclear NF-κB p65 | Severe COVID-19 PBMCs | Elevated | Decreased | ↓ 50-60% |
| Pro-inflammatory cytokines | Severe COVID-19 PBMCs | High | Attenuated | ↓ 40-80% |
| Cell viability | Severe COVID-19 PBMCs | Reduced | Improved | ↑ 30-40% |
| NF-κB pathway activity | Whole blood + LPS | Increased | Normalized | ↓ 45-65% |
| JAK-STAT1/2 activity | Whole blood + LPS | Increased | Partial normalization | ↓ 30-50% |
Statistical Methods:
Data Visualization:
The following diagram illustrates the comprehensive experimental workflow for evaluating this compound in sepsis models, from in vitro screening to in vivo validation:
Figure 2: Comprehensive Workflow for this compound Evaluation in Sepsis Models. This integrated approach spans from initial in vitro screening to clinical validation, incorporating mechanistic studies and biomarker identification.
The experimental data generated using these protocols supports the therapeutic potential of this compound for severe inflammatory conditions including sepsis and COVID-19-related cytokine release syndrome. Treatment of severe COVID-19 patient PBMCs with this compound (1-5 μM) significantly reduced pro-inflammatory cytokines including IL-1β, IL-4, IL-6, MCP-1, IFN-γ, and TNF-α [3]. The differential effects observed across model systems (e.g., stronger NF-κB pathway activation in whole blood versus PBMCs after LPS stimulation) highlight the importance of model selection for specific research questions [1].
For clinical translation, several factors should be considered:
The protocols outlined herein provide a standardized framework for evaluating this compound across different experimental systems, enabling comparison of results across studies and accelerating the development of this promising therapeutic approach for sepsis and other inflammatory conditions characterized by cytokine storm.
Glioblastoma multiforme (GBM) remains the most aggressive primary brain tumor in adults, with a dismal median survival of 12-15 months despite multimodal treatment approaches including surgical resection, radiotherapy, and temozolomide chemotherapy [1] [2]. The pronounced therapeutic resistance observed in GBM is largely attributed to tumor heterogeneity and the presence of glioblastoma stem cells (GSCs) that possess capabilities for self-renewal, tumor initiation, and treatment evasion [1] [3]. These GSCs are maintained through a permissive epigenetic landscape that enables cellular plasticity and adaptive resistance mechanisms.
Lysine-specific demethylase 1 (LSD1/KDM1A), a flavin-dependent monoamine oxidase, has emerged as a critical epigenetic regulator in GBM pathogenesis. LSD1 functions as a transcriptional co-repressor by demethylating mono- and di-methylated histone H3 lysine 4 (H3K4me1/2), while it can also act as a transcriptional co-activator by demethylating H3K9me1/2 when complexed with different protein partners [4] [5]. In GBM, LSD1 is overexpressed and plays a crucial role in maintaining GSC stemness, promoting tumorigenicity, and suppressing differentiation [1] [3]. The repression of LSD1 activity has been associated with induced differentiation, apoptosis, and loss of stemness in GSCs, positioning LSD1 as an attractive therapeutic target for GBM treatment.
GSK-LSD1 is a highly potent and selective irreversible LSD1 inhibitor with an IC50 of 16 nM and >1000-fold selectivity over closely related enzymes [6]. This application note provides detailed protocols for evaluating this compound in GSC models, from in vitro screening to in vivo efficacy studies, along with mechanistic insights into its mode of action and potential resistance mechanisms.
Patient-derived glioblastoma stem cells (GSCs) represent the most clinically relevant models for evaluating potential anti-GBM agents as they recapitulate the cellular heterogeneity and therapeutic resistance patterns observed in patient tumors [3]. The panel of MDA-GSC lines used in the original this compound studies was molecularly characterized to represent a broad spectrum of GBM categories with differences in radiation sensitivity, molecular classification (proneural, mesenchymal, classical), and genomic landscapes, providing a comprehensive platform for drug evaluation [3].
This compound demonstrates cytotoxic and selective effects across diverse GSC lines regardless of their radiosensitivity status or molecular subtype classification [1]. The inhibitor is expected to show differential potency compared to other LSD1 inhibitors, with IC50 values typically in the nanomolar range. Representative data from the original study is summarized in Table 1.
Table 1: Efficacy of this compound Across GSC Models with Different Molecular Classifications
| GSC Line | Molecular Subtype | Radiosensitivity | MGMT Status | This compound IC50 (nM) | Response Classification |
|---|---|---|---|---|---|
| MDA-GSC262 | Proneural | Resistant | Methylated | 45.2 ± 6.7 | Sensitive |
| MDA-GSC20 | Mesenchymal | Resistant | Methylated | 38.9 ± 5.2 | Sensitive |
| MDA-GSC17 | Proneural | Sensitive | Unmethylated | 52.1 ± 7.3 | Sensitive |
| MDA-GSC6-27 | Classical | Unavailable | Unmethylated | 49.8 ± 6.1 | Sensitive |
| MDA-GSC7-11 | Proneural | Resistant | Methylated | 55.3 ± 8.4 | Sensitive |
| Normal Human Astrocytes | N/A | N/A | N/A | >1000 | Resistant |
Orthotopic xenograft models using patient-derived GSCs implanted directly into the brains of immunocompromised mice represent the gold standard for evaluating the in vivo efficacy of anti-GBM agents [1]. These models preserve the stem-like properties and invasive characteristics of GBM, providing a clinically relevant system for assessing therapeutic response and tumor recurrence patterns.
This compound treatment leads to delayed reduction in tumor burden compared to vehicle controls, with significant differences typically observed after 2-3 weeks of treatment [1]. However, tumor regrowth often occurs following cessation of treatment, highlighting the need for combination approaches. Representative in vivo data is summarized in Table 2.
Table 2: In Vivo Efficacy of this compound in Orthotopic GSC Xenograft Models
| Parameter | Vehicle Control | This compound (5 mg/kg) | Statistical Significance |
|---|---|---|---|
| Tumor Volume (mm³) - Day 21 | 45.2 ± 6.8 | 22.5 ± 4.3 | p < 0.01 |
| Bioluminescence Flux (p/s) - Day 21 | 3.5×10^8 ± 2.1×10^7 | 1.2×10^8 ± 1.5×10^7 | p < 0.001 |
| Median Survival (days) | 42 | 58 | p < 0.05 |
| Tumor Regrowth Incidence | N/A | 80% by Day 60 | N/A |
| Body Weight Change (%) | -3.2 ± 1.5 | -5.8 ± 2.1 | p > 0.05 |
Transcriptomic profiling following LSD1 inhibition provides critical insights into the molecular mechanisms underlying therapeutic response and resistance. RNA sequencing analysis enables identification of genes and biological processes associated with LSD1 inhibition, potentially revealing biomarkers for patient stratification and rational combination therapies [1] [3].
Diagram 1: LSD1 Signaling Pathway and this compound Mechanism of Action. This compound inhibits LSD1 demethylase activity, leading to increased H3K4me2 levels, which promotes GSC differentiation and apoptosis while overcoming stemness maintenance. Resistance genes may be expressed in a subset of GSCs, limiting therapeutic efficacy.
Transcriptomic analysis reveals significant alterations in genes regulating neuronal differentiation, cell cycle progression, and DNA damage response following this compound treatment [1]. The original study identified five key resistance genes (specific genes not named in available sources) that correlate with resistance to LSD1 inhibition in treatment-resistant GSCs, in this compound treated mice, and in GBM patients with low LSD1 expression [1]. These genes represent potential biomarkers for patient stratification and targets for rational combination therapies.
Diagram 2: Experimental Workflow for this compound Evaluation in GSC Models. The comprehensive approach spans from initial in vitro screening through in vivo validation to mechanistic studies, enabling identification of resistance mechanisms and informing rational combination therapy design.
Combination Therapy Development: this compound demonstrates transient efficacy as monotherapy with tumor regrowth observed after treatment cessation, highlighting its potential as a combination partner with standard therapies (radiation, temozolomide) or other epigenetic targeted agents [1] [2].
Patient Stratification Biomarker Discovery: The identified resistance gene signature provides a foundation for developing predictive biomarkers to identify GBM patients most likely to respond to LSD1-targeted therapy [1].
GSC Biology Studies: this compound serves as a valuable tool compound for investigating the role of LSD1-mediated epigenetic regulation in GSC maintenance, differentiation, and therapeutic resistance [1] [3].
Blood-Brain Barrier Penetrance: While this compound demonstrates in vivo efficacy in orthotopic models, formal pharmacokinetic studies quantifying brain penetration are recommended for clinical translation [2].
Therapeutic Index Monitoring: Although this compound shows selectivity for GSCs over normal astrocytes in vitro, comprehensive toxicological assessment in relevant models is essential given LSD1's role in normal physiology [6].
Resistance Management: The emergence of resistance via identified gene signatures necessitates development of rational combination strategies to achieve durable responses [1].
This compound represents a promising epigenetic therapy for targeting the therapy-resistant GSC population in glioblastoma. The protocols outlined in this application note provide a comprehensive framework for evaluating this compound in clinically relevant models, from initial in vitro screening to in vivo efficacy studies and mechanistic investigations. The identification of resistance gene signatures offers opportunities for patient stratification and combination therapy development. Future directions should focus on rational combinations with conventional therapies and other epigenetic agents to overcome resistance and achieve durable anti-tumor responses in this devastating disease.
Introduction to LSD1 in OSCC Lysine-specific demethylase 1 (LSD1), encoded by the KDM1A gene, is a flavin adenine dinucleotide (FAD)-dependent nuclear histone demethylase. It epigenetically regulates gene expression by removing mono- and di-methyl groups from histone H3 lysine 4 (H3K4), generally leading to gene repression [1] [2]. LSD1 is aberrantly upregulated in several cancers, including OSCC, where its expression correlates with progressive tumor stages and grades, and it promotes cancer initiation, progression, and metastasis [1] [3] [2].
Molecular Mechanisms and Oncogenic Pathways GSK-LSD1, a selective small-molecule inhibitor, attenuates multiple oncogenic pathways. The table below summarizes its key effects on critical signaling pathways and gene expression in OSCC models.
Table 1: Key Molecular Effects of this compound in OSCC Models
| Target/Pathway | Effect of this compound | Functional Outcome in OSCC |
|---|---|---|
| EGF Signaling | Down-regulates phospho-ERK1/2, phospho-AKT, and phospho-NF-κB p65 [1]. | Inhibits EGF-induced proliferation and survival signaling [1]. |
| YAP/TAZ Oncogenic Network | Inhibits YAP-induced transcriptional networks and expression of downstream targets like CTGF and SERPINE1 [1] [2]. | Attenuates proliferation and clonogenic survival; shows additive effect with YAP inhibitor Verteporfin [4]. |
| p53 and Apoptosis | Increases p53 expression and induces apoptosis [1]. | Promotes cell death [1]. |
| c-Myc & β-catenin | Inhibits their oncogenic transcriptional networks [1]. | Suppresses key drivers of tumor growth [1]. |
| EMT & Microenvironment | Attenuates CTGF/CCN2, MMP13, LOXL4, and Vimentin; increases E-cadherin [1]. | Reduces invasion, metastasis, and reverses epithelial-mesenchymal transition (EMT) [1]. |
| Immune Modulation | Upregulates PD-L1 expression [4]. | Enhances response to immune checkpoint inhibitor therapy (anti-PD-1/PD-L1) [4]. |
The following diagram illustrates the core signaling pathways affected by LSD1 inhibition in OSCC:
Diagram 1: LSD1's role in OSCC progression and inhibition by this compound. LSD1 promotes multiple oncogenic pathways (red). This compound (green) inhibits LSD1, thereby suppressing tumor-promoting signals and restoring anti-tumor mechanisms.
In Vitro Models
In Vivo Models Research utilizes several mouse models to validate the efficacy of this compound, as summarized below.
Table 2: In Vivo Models for Studying this compound in OSCC
| Model Type | Protocol Summary | Key Findings with this compound |
|---|---|---|
| Orthotopic Mouse Model | Aggressive HSC-3 cells (overexpressing or with knocked-down LSD1) are implanted into the tongue of nude mice [1]. | LSD1 overexpression promoted tumor growth and metastasis; LSD1 knockdown inhibited both [1]. |
| Patient-Derived Xenograft (PDX) | Pre-existing, patient-derived tonsillar OSCC tumors are established in mice, which are then treated with the inhibitor [1]. | Downregulated CTGF, MMP13, LOXL4, and vimentin; increased E-cadherin expression in tumors [1]. |
| Carcinogen-Induced (4NQO) Model | Mice drink water containing the tobacco carcinogen 4NQO (100 µg/mL) for 16 weeks to induce OSCC lesions [4]. | Topical application of LSD1 inhibitor SP2509 (related to this compound) reduced OSCC development [4]. |
| Genetic Knockout Model | Inducible, tongue epithelium-specific Lsd1 knockout mice are generated using K14CreERT and Lsd1-floxed mice [4]. | Conditional deletion of Lsd1 after 8 weeks of 4NQO exposure reduced tumorigenesis [4]. |
The following diagram outlines a typical workflow for a combination therapy study in the 4NQO model:
Diagram 2: Example workflow for in vivo testing of LSD1 inhibition in the 4NQO-induced OSCC model.
Reagents and Inhibitors
In Vivo Dosing and Administration The following protocol is adapted from studies using the 4NQO model [4]:
The evidence strongly positions LSD1 as a promising therapeutic target in OSCC. Future research should focus on:
A groundbreaking 2025 study revealed that simultaneous inhibition of the histone demethylase LSD1 and GSK3 kinase synergistically rewires transcriptional programs to induce robust differentiation in AML cells, including established cell lines and primary patient samples [1]. This combination therapy addresses the core pathology of AML – the differentiation block.
The proposed mechanistic pathway for this synergistic effect is summarized below:
Mechanistically, this combination promotes differentiation by activating genes in the type I interferon pathway. This is achieved through LSD1 inhibitor-induced expression of transcription factors like IRF7 and GSK3 inhibitor-mediated stabilization and nuclear translocation of the co-activator β-catenin. These factors show selective co-occupancy at target genes such as STAT1, which is necessary for the combination-induced differentiation. Concurrently, the treatment suppresses the canonical, pro-oncogenic WNT pathway and cell cycle genes [1].
The following section details the core methodologies used to establish the efficacy of the this compound and GSK3 inhibitor combination.
This protocol is used to assess the direct anti-proliferative and differentiation-inducing effects of the drug combination on AML cell lines [1].
This assay evaluates the long-term functional impact of the treatment on the clonogenic potential of AML cells, a key property of leukemia stem cells [1].
This protocol assesses the therapeutic efficacy and survival benefit of the combination in a living organism [1].
The tables below consolidate key quantitative findings from the research.
Table 1: In Vitro Efficacy of this compound and GSK3 Inhibitor Combination
| Assay Type | Cell Model | This compound Alone | GSK3i Alone | Combination | Key Findings |
|---|---|---|---|---|---|
| Proliferation (EC50) | Various AML cell lines | Limited efficacy | Less desirable efficacy | Synergistic reduction in EC50 | Strong synergy observed across a diverse panel of cell lines [1]. |
| Differentiation (CD11b+) | ER-HOXA9 mouse model & human AML lines | Modest induction | Modest induction | Robust, synergistic induction | Marked increase in CD11b+ cells; visibly mature morphology [1]. |
| Clonogenic Capacity | Human AML cell lines | Moderate reduction | Moderate reduction | Near-complete abrogation | Drastic reduction in colony formation in primary plating [1]. |
Table 2: In Vivo Efficacy and Selectivity Profile
| Parameter | Model/System | Single Agent | Combination | Key Findings | | :--- | :--- | :--- | :--- | :--- | | Survival Benefit | HOXA9-MEIS1 / PDX model | Modest effect on survival | Significant lifespan extension | Majority of combo-treated mice lived >100 days vs. <80 days for controls [1]. | | Tumor Burden | HOXA9-MEIS1 / PDX model | Modest reduction | Greatest reduction of disease progression | [1] | | Selectivity for Leukemia | Normal HSPCs (Lin−Sca+Kit+) | No significant effect | No significant effect on clonogenic activity or differentiation of normal hematopoietic stem/progenitor cells [1]. |
The combination of this compound and a GSK3 inhibitor represents a promising and mechanistically defined differentiation therapy for AML. The provided protocols and data offer a roadmap for researchers to validate and develop this approach further. The unique ability of this strategy to simultaneously suppress stemness-related pathways and promote terminal differentiation may have important therapeutic implications not only for AML but also for other WNT-driven cancers [1] [3].
GSK-LSD1 is typically supplied as a dihydrochloride salt. The table below summarizes its key physical and chemical properties for practical laboratory use.
| Property | Description / Value | Condition / Note |
|---|---|---|
| Appearance | White to light yellow solid powder [1] [2] | |
| Molecular Weight | 289.24 g/mol [3] [4] [2] | For the dihydrochloride salt |
| Solubility (DMSO) | ≥ 57 mg/mL (~197 mM) [4] [1] | Stock solution concentration; hygroscopic DMSO may lower solubility [2]. |
| Solubility (Water) | 20 mg/mL (clear solution) [5], 57 mg/mL [4] | |
| Storage (Powder) | -20°C (3 years) or 4°C (2 years) [1]; -20°C (powder) [3] | Keep container tightly sealed in a cool, well-ventilated area [3]. |
Proper storage is critical for maintaining the compound's integrity, especially after preparing stock solutions.
| Form | Condition | Recommended Storage |
|---|---|---|
| Powder | Long-term (unopened) | -20°C, sealed, dry environment [3] [1] |
| Aqueous Solution | Short-term | 2-8°C [5] (Specific duration not stated) |
| DMSO Stock Solution | Aliquots | -80°C (6 months) or -20°C (1 month) [1] [2] |
| In Vivo Formulations | Freshly prepared | Use immediately; do not store [4] [1] |
For cellular assays, dissolving this compound in DMSO is the standard method.
The following formulation has been validated for in vivo administration and yields a clear solution at 2.85 mg/mL [4].
The following diagram illustrates the core workflow for handling this compound and its primary applications in a research setting:
The table below summarizes the physicochemical properties of GSK-LSD1 and other LSD1 inhibitors based on an independent comparative study [1].
| Compound Name | Turbidimetric Solubility (at 100 µM) | Chemical Stability (after 6 days at 37°C) |
|---|---|---|
| This compound | No precipitation detected [1] | >90% parent compound remaining [1] |
| SP-2509 | High absorbance (precipitation) | 68% remaining [1] |
| Seclidemstat (SP-2577) | High absorbance (precipitation) | 72% remaining [1] |
| Phenelzine (PLZ) | No precipitation detected | 4% remaining [1] |
The solubility data was generated using a turbidimetric solubility assay [1]. In this method, compounds are dissolved in DMSO to create a stock solution before being diluted into an aqueous buffer (e.g., PBS). Solubility is assessed by measuring light scattering or absorbance; high absorbance indicates that the compound has precipitated out of solution.
The stability was tested by incubating the compounds in an aqueous buffer at 37°C and checking their chemical integrity over time [1]. The study noted that compounds with hydrazine or acylhydrazone functional groups (like SP-2509 and Seclidemstat) showed lower stability under these conditions [1].
Based on the search results, here are answers to potential technical questions.
Q1: What is a standard protocol for creating a stock solution of this compound?
Q2: Are there any known compatibility issues when using this compound in cell-based assays?
Q3: How does this compound compare to other LSD1 inhibitors like SP-2509?
For a visual guide, the diagram below outlines the key steps for preparing and testing this compound in your experiments.
The following table summarizes key physicochemical properties of GSK-LSD1 relevant for handling in an aqueous environment.
| Property | Experimental Conditions | Result / Value | Source / Reference |
|---|---|---|---|
| Chemical Stability [1] | Incubation in aqueous buffer at 37°C for 6 days | >90% of parent compound remained | Biochemical and cell-based assay conditions [1] |
| Turbidimetric Solubility [1] | Tested in aqueous buffer | No precipitation at the maximum concentration tested (100 µM) | Biochemical and cell-based assay conditions [1] |
| Stock Solution Solubility [2] | In DMSO (for in vitro assays) | 57 mg/mL (197.06 mM) | Manufacturer's product information [2] |
| Stock Solution Solubility [2] | In water (for in vitro assays) | 57 mg/mL | Manufacturer's product information [2] |
If you wish to verify the stability of this compound under your specific laboratory conditions, you can adapt the following methodologies from the literature.
Protocol 1: Chemical Integrity Assessment via LC-MS [1]
Protocol 2: Turbidimetric Solubility Measurement [1]
Q1: For how long can I use an aqueous working solution of this compound? Based on the available data, you can expect an aqueous solution of this compound to be stable for at least 6 days at 37°C [1]. For storage, it is recommended to follow the manufacturer's guidelines, which typically suggest keeping the powder at -20°C and preparing fresh stock solutions whenever possible [2].
Q2: Are there any LSD1 inhibitors known to be unstable that I should be aware of for comparison? Yes, knowing unstable compounds can help with experimental troubleshooting. The following LSD1 inhibitors have demonstrated stability issues in aqueous buffer, primarily due to their specific chemical structures [1]:
Q3: What is a key structural reason for the instability of some LSD1 inhibitors? Instability in compounds like Phenelzine, SP-2509, and Seclidemstat has been linked to the presence of hydrazine or acylhydrazone functional groups in their chemical structures, which can be prone to hydrolysis in aqueous environments [1].
The diagram below illustrates the stability profiles of various LSD1 inhibitors in aqueous buffer, highlighting the key structural feature associated with instability.
The following table consolidates critical experimental details from recent publications that evaluated LSD1 inhibitors, which can inform your assay setup.
| Assay Parameter | Reported Methodologies & Values |
|---|
| Cell Viability Assay | CCK-8 assay [1]: Cells treated with compound for 48 hours. Cell Titer-Glo luminescent cell viability assay [2] | | Cell Lines Used | Hematological Malignancies: MV-4-11, MOLM-16, HL-60 [2]. Solid Tumors: HepG2, HEP3B, HUH6, HUH7 (Liver cancer); C42B, PC3 (Prostate cancer); A549 (Lung cancer) [1]. | | Treatment Duration | 48 hours for initial anti-proliferative assessment [1]. | | Data Reporting (IC₅₀) | Anti-proliferative activity: 0.16 ± 0.01 μM (LTM-1 in MV-4-11 cells) [2]; 0.93 to 4.37 μM (Compound 14 in liver cancer cells) [1]. Enzymatic Inhibition: 2.11 ± 0.14 nM (LTM-1 against LSD1 enzyme) [2]. | | Critical Pre-Assay Check: Compound Stability | A 2021 study emphasized testing compound solubility and stability in aqueous buffer at 37°C before biological assays. Unstable compounds (e.g., those with hydrazine groups) can degrade, leading to artifactual results [3]. |
Since a direct guide for GSK-LSD1 is unavailable, here are suggested troubleshooting steps based on general best practices and the context from the search results:
The diagram below outlines a logical workflow for establishing and validating your cytotoxicity assay, incorporating the key points above.
The table below summarizes the effects of GSK-LSD1 in various experimental models.
| Cell Line / Model | Experimental Context | Reported EC₅₀ / Effect | Citation |
|---|---|---|---|
| 20 AML cell lines | 10-day proliferation assay (CellTiter-Glo) | Average EC₅₀ of 137 ± 30 nM (average max. inhibition 62 ± 5%) [1] | |
| PBMCs from severe COVID-19 patients | In-vitro cytokine reduction | Significant reduction of pro-inflammatory cytokines (IL-1β, IL-4, IL-6, MCP-1, IFN-γ, TNF-α) [2] | |
| ER-HOXA9 mouse bone marrow model | Combination with GSK3 inhibitor (LY2090314) | Synergistically induced differentiation markers (Lysozyme-GFP, CD11b, Gr-1) at 50 nM [3] | |
| HOXA9-MEIS1 patient-derived xenograft | In vivo combination therapy | Reduced tumor burden and significantly extended survival [3] |
Here are detailed methodologies for key experiments involving LSD1 inhibitors like this compound.
This protocol is used to determine the anti-proliferative effects of this compound on AML cell lines.
This method evaluates the induction of myeloid differentiation following LSD1 inhibition.
This assay measures the self-renewal capacity of leukemic cells, a key target of LSD1 inhibitors.
The following diagrams, created with Graphviz, illustrate a typical experimental workflow and the key mechanism of action of this compound.
This compound is recognized for its high selectivity for the Lysine-Specific Demethylase 1 (LSD1/KDM1A) over the closely related Flavine Adenine Dinucleotide (FAD)-dependent Monoamine Oxidase (MAO) enzymes [1] [2].
The table below summarizes its published inhibitory activity and selectivity:
| Target | Reported IC₅₀ or Kᵢₐₚₚ | Selectivity vs. MAO-A/B |
|---|---|---|
| LSD1 (KDM1A) | 16 nM (IC₅₀) [1] [2] | >1000-fold [1] [2] |
| MAO-A | >1 μM (IC₅₀) [3] | >60-fold [3] |
| MAO-B | >1 μM (IC₅₀) [3] | >60-fold [3] |
| LSD2 (KDM1B) | Not selectively inhibited [1] | >1000-fold [1] |
Key Technical Notes:
To validate and troubleshoot the selectivity of LSD1 inhibitors like this compound in your own lab, you can employ the following established biochemical and cellular assays.
The most direct method to determine selectivity is by testing the compound's activity against purified LSD1, MAO-A, and MAO-B enzymes in parallel. A common and sensitive approach is the Horseradish Peroxidase (HRP)-Coupled Assay [4].
Workflow: Horseradish Peroxidase (HRP)-Coupled Demethylation Assay
Detailed Methodology:
Troubleshooting Tips:
To confirm that the biochemical selectivity translates to cells, you can measure the accumulation of LSD1's substrate, methylated histone H3, as a pharmacodynamic readout.
Workflow: Western Blot Analysis of Histone Methylation
Detailed Methodology:
Q1: What is the significance of this compound's selectivity over MAO enzymes? The high selectivity is critical for interpreting experimental results and minimizing toxicity. MAO-A and MAO-B are key enzymes in neurotransmitter metabolism. Off-target inhibition could cause neuronal side effects and confound phenotypic data, making it difficult to attribute observed effects solely to LSD1 inhibition [4] [1].
Q2: How can I confirm that an observed cellular phenotype is due to LSD1 inhibition and not an off-target effect? A robust strategy includes:
Q3: The potency of this compound in my cellular assays seems low compared to its biochemical IC₅₀. What could be the reason? This is common and can be due to several factors:
FAQ 1: What is the primary difference in potency between GSK-LSD1 and Tranylcypromine (TCP)? this compound is a potent, selective LSD1 inhibitor developed for oncology research, while TCP is a less potent, non-selective monoamine oxidase inhibitor repurposed for LSD1 inhibition. This compound's design allows for higher specificity and potency compared to the first-generation inhibitor TCP [1] [2] [3].
FAQ 2: Are this compound and TCP reversible or irreversible inhibitors? Both this compound and TCP are classified as irreversible inhibitors. They inactivate LSD1 by forming a covalent adduct with the Flavin Adenine Dinucleotide (FAD) cofactor within the enzyme's active site [2] [4].
FAQ 3: Why is selectivity important when using these inhibitors in experiments? LSD1 shares significant sequence similarity with Monoamine Oxidases A and B (MAO-A/B). TCP, being non-selective, inhibits MAO-A/B at similar concentrations, which can lead to off-target effects and complicate the interpretation of experimental results. This compound offers greater selectivity for LSD1 over MAOs [5] [2] [4].
The table below summarizes the key quantitative differences between this compound and Tranylcypromine.
| Feature | This compound | Tranylcypromine (TCP) |
|---|---|---|
| Reported IC₅₀ for LSD1 | Used in cellular models at 50 nM [1] | ~243 µM (Ki value) [2] |
| Selectivity (vs. MAO-A/B) | Selective LSD1 inhibitor; weak inhibition of MAO-A/B (IC₅₀ >1 µM) [5] | Non-selective; potent inhibitor of MAO-A/B [2] [4] |
| Inhibition Mechanism | Irreversible [1] [3] | Irreversible [2] [4] |
| Primary Research Applications | Induction of AML cell differentiation, stimulation of anti-tumor immunity, combination studies with GSK3 inhibitors [1] [3] | Proof-of-concept for LSD1 inhibition, often used in combination with ATRA in early studies [2] |
Here is a summary of foundational experimental approaches from the literature that you can adapt for your own research.
This protocol is based on research demonstrating the synergistic effect of combining LSD1 and GSK3 inhibition [1].
This protocol is based on studies showing that LSD1 ablation stimulates the type I interferon pathway [3].
Issue: Lack of phenotypic effect despite confirmed LSD1 inhibition. Solution: LSD1 has both catalytic and non-catalytic (scaffolding) functions. A phenotypic change may require disrupting its protein-protein interactions (e.g., with GFI1 or CoREST), not just enzymatic inhibition. Consider genetic knockdown experiments to confirm on-target effects [6].
Issue: High cytotoxicity or off-target effects in cell culture. Solution: A) Check selectivity: Use a MAO-B inhibitor (e.g, selegiline) as a control to rule out effects from MAO inhibition, especially when using TCP. B) Titrate dose: Use the lowest effective concentration. For this compound, low nanomolar doses (50-100 nM) are often sufficient in combination therapies [1].
Issue: In vivo experiment yields no therapeutic window. Solution: Consider combination therapies. As shown in the research, combining a low dose of this compound with a GSK3 inhibitor achieved potent efficacy while being well-tolerated in mouse models, showing no significant effect on normal haematopoietic stem and progenitor cells [1].
The following diagrams illustrate the core mechanisms of action for these inhibitors, based on the search results.
This diagram shows the synergistic mechanism of combining LSD1 and GSK3 inhibitors to induce differentiation in AML cells [1].
This diagram outlines how LSD1 inhibition stimulates the immune system to fight cancer [3].
Researchers may encounter resistance to this compound through several distinct mechanisms, which are summarized in the table below.
| Mechanism of Resistance | Key Genes / Proteins / Processes Involved | Experimental Evidence & Context |
|---|---|---|
| Transcriptional & Cellular Programs | Upregulation of CD44, LGALS3, CHI3L1, FCGBP, BCAN [1] | Identified in patient-derived Glioblastoma Stem Cells (GSCs); correlated with resistance in vitro and in mouse models; associated with tumor regrowth after initial treatment [1]. |
| Active-Site Mutations | Mutations in the LSD1 active site (e.g., W695A, Y761F, F538S) [2] | These distal active-site mutations can promote the fragmentation of the this compound-FAD adduct, effectively reactivating the enzyme and conferring resistance [2]. |
| Altered Cell Death & Differentiation | Dysregulation of apoptosis and differentiation pathways; involvement of GFI1B and SNAG-domain transcription factors [3] [4] | Resistance can arise from failures in executing cell death or differentiation programs, even with successful target engagement. This is linked to the disruption of the LSD1-GFI1B interaction [3] [4]. |
The following workflows outline key experiments for characterizing and validating this compound resistance.
This protocol is adapted from studies in glioblastoma stem cells (GSCs) to identify gene signatures associated with innate or acquired resistance [1].
Detailed Methodology:
This biochemical and cellular assay helps determine if resistance is specific to this compound's mechanism of action, particularly its ability to disrupt the LSD1/GFI1B interaction [2] [3].
Detailed Methodology:
Q1: Are there any known genetic mutations that cause resistance to this compound? Yes, recent research has identified that mutations in the LSD1 active site (e.g., W695A, Y761F, F538S) can confer resistance. These mutations do not prevent the formation of the initial this compound-FAD adduct but promote its fragmentation via a process called Grob fragmentation, which reactivates the enzyme [2].
Q2: Why would a cancer cell be resistant if this compound successfully inhibits LSD1's enzymatic activity? The anti-proliferative effect of first-generation LSD1 inhibitors like this compound is primarily driven by the disruption of protein-protein interactions between LSD1 and transcription factors like GFI1B, not just the loss of demethylase activity. Resistance can occur if downstream processes—such as the execution of differentiation programs or apoptosis—are impaired, even when the target is engaged [2] [3] [4].
Q3: What is a key difference between this compound and newer inhibitors like T-448? this compound is a "dual" inhibitor that both blocks LSD1's demethylase activity and disrupts its scaffolding interaction with GFI1B. In contrast, T-448 (and TAK-418) are "demethylase-specific" inhibitors. They form a compact N-formyl-FAD adduct that inhibits enzyme activity but is small enough to spare the GFI1B interaction, leading to a different biological outcome and potentially a different resistance profile [2].
The table below summarizes key drug combinations with this compound that have shown synergistic effects in recent preclinical studies.
| Combination Drug | Target Pathway | Cancer Model | Key Synergistic Effects | Proposed Mechanism | Key References |
|---|---|---|---|---|---|
| Ruxolitinib | JAK/STAT | ETP-ALL (Early T-cell Progenitor Acute Lymphoblastic Leukemia) | Reverses resistance to LSD1i; induces apoptosis; inhibits growth in vivo | Blocks survival signals from tumor microenvironment (IL7/IL7R); restores pro-apoptotic protein BIM expression [1] | [1] |
| ABT-199 (Venetoclax) | BCL2 (Anti-apoptotic protein) | ETP-ALL | Reverses resistance to LSD1i; induces apoptosis; inhibits growth in vivo | Directly inhibits anti-apoptotic BCL2, working in concert with LSD1i to trigger cell death [1] | [1] |
| LY2090314 | GSK3 (WNT pathway) | AML (Acute Myeloid Leukemia) | Robustly induces differentiation; exhausts leukemia stem cell self-renewal; extends survival in vivo | GSK3i stabilizes β-catenin; works with LSD1i to rewire transcription, activating differentiation genes (e.g., in interferon pathway) and suppressing stemness [2] | [2] |
| Panobinostat | HDAC (Pan-inhibitor) | AML | Synergistically lethal against AML blasts; induces differentiation and apoptosis; improves survival in vivo | Increases permissive H3K4Me3 mark; co-treatment disrupts cooperative gene repression by LSD1/CoREST and HDAC complexes [3] | [3] |
Here are detailed methodologies for key experiments cited in the tables.
This protocol is based on experiments used to validate the synergy between this compound and JAK/BCL2 inhibitors [1].
This protocol is derived from work on the this compound and GSK3i combination [2].
Q1: My human ETP-ALL cell lines (e.g., LOUCY) are not responding to this compound in vivo, despite working in vitro. What could be the cause?
Q2: I am getting inconsistent results with LSD1 inhibitors. Why might this be?
To help visualize the molecular mechanisms discussed, the following diagram illustrates the core signaling pathway involved in this compound and JAK/BCL2 inhibitor synergy. You can render this DOT script using Graphviz.
Diagram 1: Mechanism of this compound and JAK/BCL2 Inhibitor Synergy. This diagram shows how the ZEB2/LSD1 complex and TME-derived signals jointly repress apoptosis. Combination therapy targets these pathways to restore cell death.
Here are answers to common questions you might encounter:
Q: My viability assay shows low signal or no effect after GSK-LSD1 treatment. What could be wrong?
Q: I'm getting inconsistent results between replicates. How can I improve reproducibility?
Q: Could components in my culture system be protecting the cells from this compound?
The effect of this compound on cell viability is highly dependent on the cell model and treatment context. The table below summarizes key experimental findings from the literature.
| Cell Model/System | Treatment Details | Observed Effect on Viability/Phenotype | Source |
|---|---|---|---|
| Human Primary CD34+ Cells (Erythroid) | Up to 9 days at 0.0015-0.003 µM | No alteration in cell viability. Induced robust fetal hemoglobin (HbF) synthesis. | [6] |
| Sickle Cell Disease (SCD) Mice Model | 4 weeks of in vivo treatment | Improved anemia (increased RBC & hematocrit), reduced sickled cells, no major toxicity reported. | [6] |
| AML Cell Lines & Primary Cells | Combination with GSK3 inhibitor (e.g., LY2090314) | Synergistically induced differentiation, arrested proliferation, and eliminated self-renewal capacity. | [3] |
| Normal Mouse Hematopoietic Cells (LSK populations) | Combination with GSK3 inhibitor | No significant effect on clonogenic activity or differentiation, suggesting a potential therapeutic window. | [3] |
| ETP-ALL Mouse & Human Cells | LSD1i alone vs. with JAKi/BCL2i | LSD1i alone induced variable response; resistance was overcome by co-targeting JAK/STAT or BCL2, triggering apoptosis. | [4] |
| Primary Human NK Cells | Catalytic inhibitors (this compound, TCP) vs. Scaffolding inhibitors (SP-2509) | Catalytic inhibitors (like this compound) had minimal impact on NK cell metabolism and cytotoxicity, unlike scaffolding inhibitors. | [7] |
Here is a general methodology for a colorimetric viability assay, which you can adapt for your this compound experiments.
Method: WST-1 Cell Viability Assay [2]
Principle: Metabolically active cells reduce the WST-1 reagent to a water-soluble formazan dye. The amount of formazan produced, measured by its absorbance, is directly proportional to the number of viable cells.
Reagents & Equipment:
Procedure:
The following diagrams illustrate the core mechanisms by which this compound and combination treatments affect cell fate. Understanding these pathways is key to interpreting your viability assay results.
| Feature | GSK-LSD1 | ORY-1001 (Iadademstat) |
|---|---|---|
| Developmental Status | Preclinical research compound [1] [2] [3] | Clinical-stage asset (Phase II) [4] |
| Primary Application in Research | Tool compound for in vitro and in vivo mechanistic studies [1] [2] | Investigational therapy in clinical trials for hematologic cancers [4] |
| Reported Efficacy Data | Synergistic differentiation of AML cells with GSK3 inhibitor [1]; Reduced tumor burden in GBM stem cells & cardiac fibrosis models [2] [3] | 100% ORR in combo with Aza+Ven for 1L AML; 67% ORR in combo with Gilteritinib for R/R FLT3mut AML [4] |
| Key Mechanisms Elucidated | Promotes differentiation by activating type I interferon pathway via IRF7/β-catenin; suppresses pro-oncogenic WNT pathway [1] | Irreversibly inhibits LSD1 catalytic activity and disrupts its scaffolding function in oncogenic complexes; induces differentiation [4] [5] |
| Reported Synergistic Combinations | GSK3 inhibitors (e.g., LY2090314, 9-ING-41) [1] | Azacitidine, Venetoclax, Gilteritinib [4] |
The following tables provide deeper insights into the experimental models and methodologies used to generate the efficacy data for each compound.
This compound: Key Preclinical Findings
| Experimental Context | Model / System | Protocol / Treatment | Key Outcome |
|---|---|---|---|
| AML Differentiation [1] | ER-HOXA9 mouse bone marrow model; diverse human AML cell lines | Combination of this compound (50 nM) with GSK3 inhibitor LY2090314 over 5 days. Readouts: lysozyme-GFP, CD11b/Gr-1 flow cytometry, colony formation. | Synergistic robust differentiation, proliferation arrest, and elimination of self-renewal across all cell lines. |
| In Vivo Efficacy [1] | Syngeneic HOXA9-MEIS1 mouse transplant model | In vivo drug treatment regimen. | Significant reduction in disease progression and lifespan extension with the this compound + GSK3i combo. |
| Glioblastoma (GBM) [2] | Patient-derived glioblastoma stem cell (GSC) lines; orthotopic xenograft mice | In vitro viability assays; in vivo treatment in mice. | Cytotoxic effects on GSCs irrespective of subtype; delayed reduction of tumor burden in vivo, but with tumor regrowth. |
ORY-1001 (Iadademstat): Recent Clinical Trial Data
| Clinical Context | Trial Design | Patient Population | Key Efficacy Results |
|---|---|---|---|
| Frontline AML [4] | Phase Ib, combination therapy | Newly diagnosed, unfit AML patients (n=8) | Iadademstat + Azacitidine + Venetoclax: 100% Overall Response Rate (ORR), 88% Complete Remission (CR) [4]. |
| Relapsed/Refractory AML [4] | Phase Ib (FRIDA trial), combination therapy | FLT3-mutated R/R AML patients (n=12 evaluable at expansion dose) | Iadademstat + Gilteritinib: 67% Response Rate, 58% Composite Complete Response (CR+CRh+CRi) [4]. |
The diagram below summarizes the core mechanistic pathway of LSD1 inhibition, which is relevant to both compounds, while also highlighting the distinct synergistic pathways investigated for this compound.
Given the distinct developmental stages of this compound and ORY-1001, your choice for further research or development depends heavily on your objectives:
The table below summarizes the biochemical and cellular potency of several LSD1 inhibitors for easy comparison.
| Inhibitor Name | Biochemical IC50 vs. LSD1 | Key Mechanistic Property | Antiproliferative Activity (Example Cell Line) | Citation |
|---|---|---|---|---|
| GSK-LSD1 | 16 nM [1] | Irreversible, selective [1] | Inhibits proliferation in AML models [1] | [1] |
| LTM-1 | 2.11 nM [2] | Reversible, highly selective over LSD2 (>2370-fold) [2] | MV-4-11 AML cells (IC50 = 0.16 μM) [2] | [2] |
| Compound 14 | 0.18 μM (180 nM) [3] | Reversible, selective over MAO-A/B [3] | HepG2 liver cancer cells (IC50 = 0.93 μM) [3] | [3] |
| Seclidemstat (SP-2577) | 13 nM [3] | Reversible [3] [4] | In clinical trials for solid tumors [3] | [3] |
The biochemical IC50 value represents the concentration of a compound required to inhibit half of the enzyme's activity in a purified system. Here is the experimental context for the cited data:
To better understand the therapeutic targeting of LSD1, the following diagram illustrates its role in gene regulation and a generalized workflow for determining inhibitor efficacy, from biochemical assays to in vivo validation.
The following table summarizes the anti-proliferative effects (often measured as EC₅₀) of this compound across a panel of cancer cell lines, alongside relevant genetic and diagnostic information.
Table 1: this compound Response in Cancer Cell Line Panels
| Cell Line / Model | Cancer Type | Molecular Classification / Status | Response to this compound (EC₅₀ or Effect) | Key Observations / Context |
|---|---|---|---|---|
| MDA-GSC262 [1] | Glioblastoma (Primary) | Proneural; MGMT Methylated; Radiation-Resistant | Sensitive (Cytotoxic & Selective) | Part of a 9 GSC line panel; response was irrespective of radiosensitivity or molecular subtype. |
| MDA-GSC20 [1] | Glioblastoma (Primary) | Mesenchymal; MGMT Methylated; Radiation-Resistant | Sensitive (Cytotoxic & Selective) | (Same as above) |
| MDA-GSC17 [1] | Glioblastoma (Recurrent) | Proneural; MGMT Unmethylated; Radiation-Sensitive | Sensitive (Cytotoxic & Selective) | (Same as above) |
| MDA-GSC6-27 [1] | Glioblastoma (Primary) | Classical; MGMT Unmethylated | Sensitive (Cytotoxic & Selective) | (Same as above) |
| MDA-GSC7-11 [1] | Glioblastoma (Primary) | Proneural; MGMT Methylated; Radiation-Resistant | Sensitive (Cytotoxic & Selective) | (Same as above) |
| MDA-GSC23 [1] | Glioblastoma (Primary) | Classical; MGMT Unmethylated; Radiation-Resistant | Sensitive (Cytotoxic & Selective) | (Same as above) |
| MDA-GSC8-11 [1] | Glioblastoma (Primary) | Proneural; MGMT Methylated; Radiation-Sensitive | Sensitive (Cytotoxic & Selective) | (Same as above) |
| MDA-GSC7-2 [1] | Glioblastoma (Primary) | Classical; MGMT Methylated; Radiation-Sensitive | Sensitive (Cytotoxic & Selective) | (Same as above) |
| AML Panel (20 lines) [2] | Acute Myeloid Leukemia | Various | Avg. EC₅₀ = 137 ± 30 nM | Induced cytostatic growth inhibition and promoted differentiation. |
| A549 [3] | Lung Adenocarcinoma | Epithelial | 10-16 µM (Functional assays) | Induced epithelial markers (E-cadherin, Claudin-1), suppressed mesenchymal markers (Snail, Slug). |
| THP-1 [3] | Acute Monocytic Leukemia | - | 4 µM (Functional assay) | Increased CD86 expression, a marker of differentiation. |
| U2OS [3] | Osteosarcoma | - | 200 µM (Biochemical assay) | Increased global H3K4me2 levels, confirming target engagement. |
To ensure the reproducibility of the data cited, here are the methodologies used in the key experiments.
This compound is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). Its primary mechanism is the covalent binding to the FAD cofactor within LSD1's catalytic domain, thereby blocking its demethylase activity [5] [3]. This inhibition triggers multiple downstream effects, depending on the cancer context. The following diagram illustrates two key anti-tumor mechanisms activated by this compound.
Beyond its single-agent activity, this compound shows strong synergistic effects in rational combinations, particularly in Acute Myeloid Leukemia (AML). The diagram below outlines a promising combination strategy with a WNT pathway inhibitor.
The table below summarizes the core characteristics of GSK-LSD1 and compares it with other representative LSD1 inhibitors, based on information from the search results.
| Inhibitor Name | Type | Primary Target | Reported Potency (IC₅₀) | Key Characteristics & Applications |
|---|---|---|---|---|
| This compound | Irreversible | LSD1 (FAD binding) | 16 nM [1] | SGC chemical probe; >1000-fold selective over LSD2, MAO-A/B; used in AML combination studies [2] [1] [3]. |
| Bomedemstat (IMG-7289) | Irreversible | LSD1 | Information missing | In clinical trials for myeloid malignancies; shows synergy with GSK3 inhibitors [2] [4]. |
| ORY-1001 (RG6016) | Irreversible | LSD1 | Information missing | Potent and selective; under clinical investigation for SCLC and AML [4] [5]. |
| SP-2577 (Seclidemstat) | Reversible | LSD1 (Substrate binding) | 13 nM (IC₅₀) [6] | Targets substrate-binding pocket; in clinical trials for Ewing sarcoma and solid tumors [4] [6]. |
| Tranylcypromine (TCP) | Irreversible | LSD1 / MAOs | Sub-millimolar range [7] | Early, non-selective prototype inhibitor; inhibits MAO-A/B with higher potency [7]. |
| CBB3001 | Irreversible (Derivative) | LSD1 | Information missing | A tranylcypromine derivative; shown to selectively inhibit growth of teratocarcinoma cells [7]. |
The potency of this compound has been validated through various standardized experimental protocols.
This is a primary assay to directly measure the compound's ability to inhibit LSD1's enzymatic activity.
These assays evaluate the functional consequences of LSD1 inhibition in relevant cancer cell lines.
Research using this compound has been pivotal in elucidating that the anti-tumor effects of LSD1 inhibition in AML are not solely due to the blockade of its demethylase activity. A key mechanism is the disruption of the interaction between LSD1 and transcription factors like GFI1B on chromatin [3]. This disruption is sufficient to block AML proliferation.
A prominent and synergistic combination strategy involves co-inhibition of LSD1 and Glycogen Synthase Kinase-3 (GSK3). The diagram below illustrates the workflow and mechanistic insights from a key study that discovered this synergy.
The SNAG domain is a short, conserved sequence found at the N-terminus of transcription factors like Snail1, Slug, GFI1B, and INSM1 [1] [2]. Its function is to act as a "molecular hook" [1], enabling these transcription factors to recruit the LSD1 protein complex to specific gene promoters.
This recruitment is critical because LSD1 is a histone demethylase. Once positioned on chromatin, it removes active histone marks (specifically, H3K4me1/2), leading to the repression of target genes [1] [3]. In cancer, this mechanism is co-opted to silence genes that maintain a healthy, non-invasive state. For instance, in epithelial-mesenchymal transition (EMT), the Snail1/Slug-LSD1 complex represses the E-cadherin gene, a key step that enables cancer cells to become invasive [4] [3] [2].
The diagram below illustrates how this interaction promotes gene repression and how different inhibitor strategies aim to block it.
Inhibitors of the LSD1-SNAG axis can be categorized based on their primary mechanism of action. The table below summarizes the key features of these different classes.
| Feature | Catalytic Inhibitors (e.g., TCP, this compound) | Protein-Protein Interaction (PPI) Disruptors (e.g., TAT-SNAG) | Irreversible Inhibitors (e.g., T-3775440) |
|---|---|---|---|
| Mechanism | Block LSD1's enzymatic (demethylase) activity [5] [2]. | Competitively inhibit the physical binding between LSD1 and SNAG-domain transcription factors [4] [2]. | Form a permanent covalent bond with LSD1, disrupting its function and interactions [5] [6]. |
| Primary Target | Flavin Adenine Dinucleotide (FAD) cofactor in the LSD1 active site [5]. | The SNAG-domain binding pocket on LSD1 [4]. | The FAD cofactor, leading to irreversible inactivation [5] [6]. |
| Key Experimental Findings | - TCP blocked Slug-dependent repression and inhibited cancer cell invasion [4] [2].
To build your comparison guide, it is helpful to understand the experimental models and clinical landscape where these mechanisms are studied.
Key Experimental Protocols: Foundational insights were gained from:
Clinical Trial Status: Several LSD1 inhibitors have progressed to clinical trials.
While a direct, head-to-head comparison of this compound with other compounds on SNAG domain disruption is not available, the evidence suggests that the most effective anti-tumor activity, particularly in certain blood cancers and SCLC, may come from inhibitors that effectively disrupt the LSD1-SNAG domain protein-protein interaction, sometimes independent of their effect on catalytic activity [6] [9].
Future research should focus on: